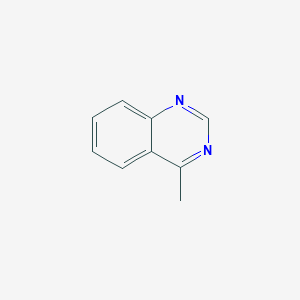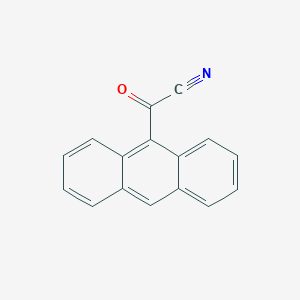
9-Anthroylcyanide
Overview
Description
9-Anthroylcyanide, also known as α-Oxo-anthracene-9-acetonitrile or 9-Anthroyl nitrile, is a BioReagent suitable for fluorescence . It has an empirical formula of C16H9NO and a molecular weight of 231.25 .
Molecular Structure Analysis
The molecular structure of 9-Anthroylcyanide is characterized by the presence of an anthracene core with a carbonyl cyanide group . This structure is responsible for its fluorescence properties, making it useful in various applications .
Physical And Chemical Properties Analysis
9-Anthroylcyanide is a solid substance with a melting point of 142-143 °C (lit.) . It is soluble in DMF, acetonitrile, and chloroform . Its fluorescence properties are characterized by an excitation wavelength (λex) of 361 nm and an emission wavelength (λem) of 451 nm after derivatization with ethanol, or λem of 460 nm in methanol .
Scientific Research Applications
1. Lateral Motion Study in Cell Membranes
9-Anthroylcyanide derivatives have been utilized in the study of lipid dynamics in biological membranes. For instance, 9-(2-Anthryl)-nonanoic acid, an anthracene fatty acid, has been metabolically incorporated into glycerophospholipids of Chinese hamster ovary (CHO) cells to measure the diffusion coefficient of intrinsic lipids in plasma membranes using fluorescence recovery after photobleaching (Dupou, López, & Tocanne, 1988).
2. Free Radical Formation Studies
Research involving 9-anthrones, closely related to 9-Anthroylcyanide, has explored their ability to generate free radicals, which are key in understanding their biological effects. This includes the generation of 9-anthron-10-yl radicals in aqueous buffers (Hayden & Chignell, 1993) and the formation of secondary radicals that could be linked to their therapeutic and side effects (Hayden, Free, & Chignell, 1994).
3. Photophysical Studies and Fluorescence Spectroscopy
9-Anthroylcyanide derivatives have been used to study interactions with DNA and other biological targets. For instance, the binding interaction of 9-methyl anthroate (9-MA) with calf-thymus DNA has been characterized, revealing insights into drug-DNA intercalative binding modes (Ganguly, Ghosh, & Guchhait, 2015).
4. Photochemical Applications
The photoreactivity of 9-Anthroylcyanide derivatives has been explored in various studies, such as the investigation of photodimerization reactions of 9-Anthroylacetone (Cicogna et al., 2004) and the use of 9-anthrolate anions in photoredox catalysis for activating (hetero)aryl chlorides (Schmalzbauer, Ghosh, & König, 2019).
5. Environmental and Analytical Chemistry
9-Anthroylcyanide derivatives have been utilized in the study of environmental processes, such as the transformation of dyes in anoxic sediment (Baughman & Weber, 1994), and in analytical chemistry applications, such as electrospray ionization studies (Charbonnier, Berthelot, & Rolando, 1999).
Safety And Hazards
9-Anthroylcyanide is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is toxic if swallowed and causes serious eye irritation . Precautionary measures include avoiding eating, drinking, or smoking when using this product, washing thoroughly after handling, and wearing protective equipment . In case of ingestion or eye contact, immediate medical attention is required .
properties
IUPAC Name |
anthracene-9-carbonyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO/c17-10-15(18)16-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)16/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKFDGUBVPIERQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101006565 | |
| Record name | Anthracene-9-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthroylcyanide | |
CAS RN |
85985-44-0 | |
| Record name | 9-Anthranoylnitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085985440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracene-9-carbonyl cyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101006565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthracenecarbonyl cyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




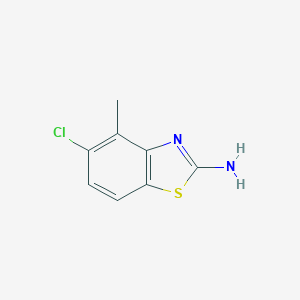
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
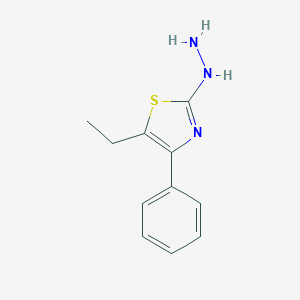
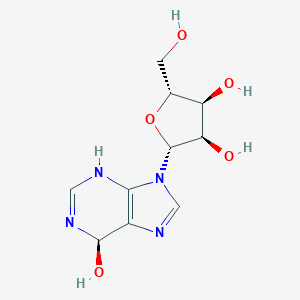
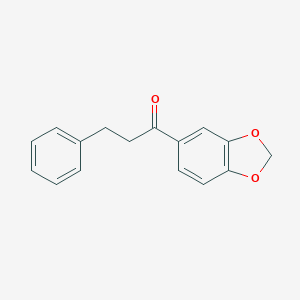
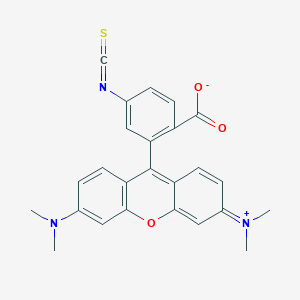

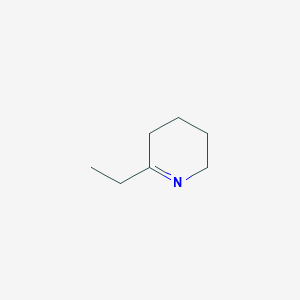
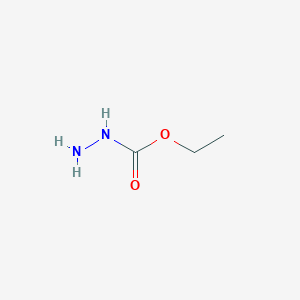
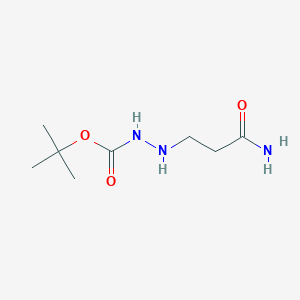
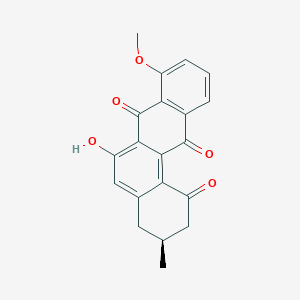
![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid](/img/structure/B149080.png)
